molecular formula C8H9ClN2 B2719997 3-Amino-5-methylbenzonitrile;hydrochloride CAS No. 861519-75-7

3-Amino-5-methylbenzonitrile;hydrochloride

Cat. No. B2719997
M. Wt: 168.62
InChI Key: PYODOKSPCJJRNY-UHFFFAOYSA-N
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Description

3-Amino-5-methylbenzonitrile hydrochloride is a chemical compound with the CAS Number: 861519-75-7 . It has a molecular weight of 168.63 . This compound is typically used for research purposes.


Molecular Structure Analysis

The InChI code for 3-Amino-5-methylbenzonitrile hydrochloride is 1S/C8H8N2.ClH/c1-6-2-7 (5-9)4-8 (10)3-6;/h2-4H,10H2,1H3;1H . This code gives a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.


Physical And Chemical Properties Analysis

3-Amino-5-methylbenzonitrile hydrochloride is a salt . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.

Scientific Research Applications

Corrosion Inhibition

Aminobenzonitrile derivatives have been evaluated for their effectiveness as corrosion inhibitors for various metals in acidic environments. These compounds exhibit high inhibition efficiency, possibly due to their ability to adsorb on metal surfaces and form protective layers. Studies highlight the application of specific aminobenzonitrile derivatives in protecting mild steel against corrosion in hydrochloric acid solutions, with some achieving inhibition efficiencies above 90% (Verma et al., 2015; Verma et al., 2015).

Synthesis of Biologically Active Compounds

Research on aminobenzonitrile derivatives also extends to the synthesis of compounds with potential biological activities. These activities include anti-inflammatory, analgesic, and antiviral properties. For instance, specific pyrimidine derivatives synthesized from 3-aminobenzonitrile have shown promising anti-inflammatory and analgesic activities (Sondhi et al., 2005). Moreover, (quinazolin-4-ylamino)methyl-phosphonates derived from aminobenzonitriles exhibited antiviral activity against Tobacco mosaic virus (Luo et al., 2012).

Material Science and Catalysis

Aminobenzonitrile derivatives play a role in material science and catalysis, including the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide, showcasing the versatility of these compounds in facilitating environmentally friendly reactions (Patil et al., 2009).

properties

IUPAC Name

3-amino-5-methylbenzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2.ClH/c1-6-2-7(5-9)4-8(10)3-6;/h2-4H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYODOKSPCJJRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-methylbenzonitrile;hydrochloride

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